

Introduction: A Bifunctional Molecule for Advanced Material Synthesis

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Compound of Interest

Compound Name: **N-Allylstearamide**

Cat. No.: **B080502**

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N-Allylstearamide is a unique chemical compound characterized by its bifunctional nature. It incorporates a long, saturated C18 stearamide aliphatic chain, which imparts hydrophobicity, lubricity, and waxy characteristics, with a reactive terminal allyl group (prop-2-enyl). This dual-feature design makes **N-Allylstearamide** a valuable monomer and chemical intermediate, particularly in the fields of polymer chemistry and material science. The presence of the polymerizable double bond allows for its integration into polymer backbones, while the long alkyl chain can be leveraged to control surface properties, solubility, and morphology. This guide provides a comprehensive technical overview of its properties, synthesis, characterization, applications, and handling for researchers and drug development professionals exploring novel functional materials.

Physicochemical and Structural Properties

N-Allylstearamide, with the IUPAC name N-prop-2-enyloctadecanamide, is defined by a molecular structure that marries a hydrophilic amide linkage with two distinct hydrophobic moieties: a long alkyl chain and a short allyl group.^[1] This structure is fundamental to its physical properties and potential applications.

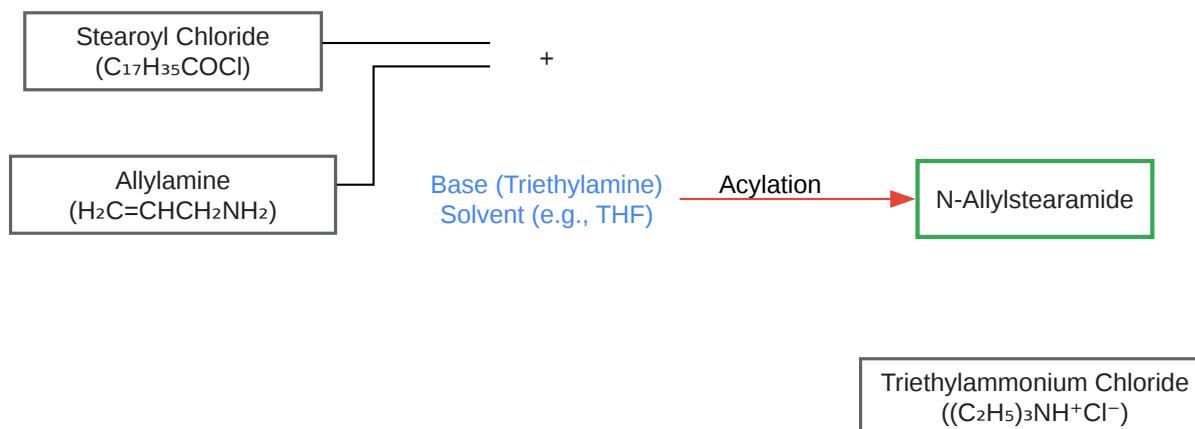
Property	Value	Source
CAS Number	13360-25-3	[1]
Molecular Formula	C ₂₁ H ₄₁ NO	[1]
Molecular Weight	323.6 g/mol	[1]
IUPAC Name	N-prop-2-enyloctadecanamide	[1]
Synonyms	N-allyl stearamide, N-Allyloctadecanamide	[1]
Physical State	Solid at room temperature (predicted based on the high molecular weight and long alkyl chain of the parent stearamide)	[2]
Solubility	Expected to be soluble in nonpolar organic solvents and insoluble in water, analogous to other long-chain N-alkyl amides. [3]	N/A
Melting Point	Data not publicly available. The parent compound, stearamide, has a melting point of >107°C. [4] Alkylation can significantly lower the melting point. [3]	N/A
Boiling Point	Data not publicly available.	N/A

Synthesis and Mechanism

The most common and industrially viable method for synthesizing **N-Allylstearamide** is through the acylation of allylamine with a stearic acid derivative. The reaction typically employs stearoyl chloride in the presence of a base (like triethylamine or pyridine) to neutralize the HCl byproduct. This is a variation of the well-known Schotten-Baumann reaction.

Causality of Reagent Choice:

- Stearoyl Chloride: The acyl chloride is highly reactive, ensuring a high yield and favorable reaction kinetics at moderate temperatures. Using stearic acid directly would require higher temperatures and catalysts, potentially leading to side reactions involving the allyl group.
- Allylamine: As the nucleophile, it provides the requisite allyl functionality.
- Base: Essential for scavenging the generated HCl, which would otherwise protonate the allylamine, rendering it non-nucleophilic and halting the reaction.

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Caption: Synthesis of **N-Allylstearamide** via acylation of allylamine.

Protocol 1: Laboratory-Scale Synthesis of N-Allylstearamide

This protocol is a self-validating system, where successful synthesis is confirmed by spectroscopic analysis.

- Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add allylamine (1.0 eq) and anhydrous tetrahydrofuran (THF). Cool the solution to 0°C in an ice bath. Add triethylamine (1.1 eq) as an acid scavenger.

- Reagent Addition: Dissolve stearoyl chloride (1.05 eq) in anhydrous THF. Add this solution dropwise to the stirred allylamine solution over 30-60 minutes, maintaining the temperature at 0°C.
- Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.
- Workup: Filter the reaction mixture to remove the triethylammonium chloride precipitate. Wash the filtrate with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate.
- Purification: Concentrate the organic layer under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone) to yield the pure **N-Allylstearamide** as a waxy solid.
- Validation: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and IR spectroscopy, as detailed in the following section.

Spectroscopic Characterization Profile

The structure of **N-Allylstearamide** can be unequivocally confirmed through a combination of spectroscopic techniques.^{[5][6][7]} The expected spectral features are outlined below.

Technique	Functional Group	Expected Chemical Shift / Wavenumber	Key Features & Interpretation
¹ H NMR	Vinyl Protons (-CH=CH ₂)	δ 5.7-5.9 ppm (m, 1H) δ 5.0-5.2 ppm (m, 2H)	The complex multiplet (m) patterns arise from geminal and vicinal coupling. The downfield shift is characteristic of protons on a double bond.
Allyl Methylene (-CH ₂ -NH)		δ 3.8-4.0 ppm (t, 2H)	The signal is a triplet (t) due to coupling with the adjacent vinyl proton. Its position is influenced by the adjacent nitrogen atom.
Amide Proton (-NH-)		δ 5.5-6.5 ppm (br s, 1H)	A broad singlet (br s) that is exchangeable with D ₂ O. Its chemical shift can be highly variable depending on concentration and solvent.
Methylene α to C=O (-CH ₂ -CO)		δ 2.1-2.3 ppm (t, 2H)	A triplet due to coupling with the adjacent methylene group in the alkyl chain.
Alkyl Chain (-CH ₂ -) _n		δ 1.2-1.6 ppm (br m)	A large, broad multiplet representing the bulk of the methylene groups in the stearate chain.

Terminal Methyl (-CH ₃)	δ 0.8-0.9 ppm (t, 3H)	A characteristic triplet for the terminal methyl group of the long alkyl chain.	
IR Spectroscopy	N-H Stretch	3300 cm ⁻¹ (sharp, medium)	Characteristic of a secondary amide N-H bond.
C-H Stretches (Alkyl)	2850-2960 cm ⁻¹ (strong)	Symmetrical and asymmetrical stretching of the C-H bonds in the long aliphatic chain.	
C=O Stretch (Amide I)	1640 cm ⁻¹ (strong)	A very strong and reliable absorption for the amide carbonyl group.	
N-H Bend (Amide II)	1550 cm ⁻¹ (medium)	In-plane bending of the N-H bond, coupled with C-N stretching.	
C=C Stretch (Allyl)	1645 cm ⁻¹ (weak)	Often weak and can be obscured by the stronger amide I band.	
Mass Spectrometry	Molecular Ion [M] ⁺	m/z = 323.32	The parent peak corresponding to the molecular weight of the compound. ^[1]

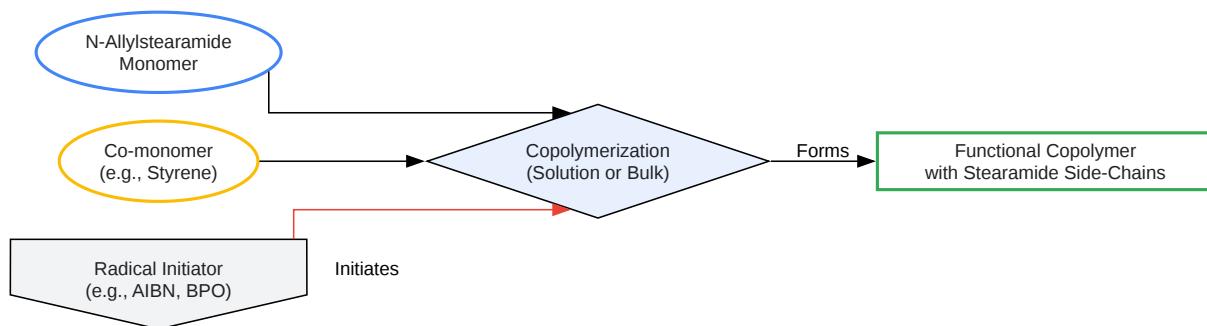
Core Applications in Research and Development

The primary utility of **N-Allylstearamide** stems from its ability to participate in polymerization reactions, making it a functional monomer for creating specialized polymers.^[8]

Polymer Synthesis and Modification

N-Allylstearamide can be used in several polymerization strategies:

- Homopolymerization: While allyl monomers are known to undergo degradative chain transfer, which can limit the achievable molecular weight, homopolymerization can produce low-molecular-weight waxes or oligomers with reactive side chains.[8][9]
- Copolymerization: This is the most promising application. Copolymerizing **N-Allylstearamide** with more reactive monomers (e.g., acrylates, styrenes) allows for the incorporation of the long, hydrophobic stearamide side-chains into a variety of polymer backbones.[10] This can be used to modify the properties of the resulting copolymer, imparting:
 - Internal Lubricity: Reducing friction within a polymer matrix.
 - Hydrophobicity: Creating water-repellent surfaces.
 - Plasticization: Increasing flexibility and reducing brittleness.
- Grafting Monomer: The allyl group can serve as a site for grafting onto existing polymer backbones or surfaces, effectively "functionalizing" a material with the properties of the stearamide chain.



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